molecular formula C7H9FN2O2S B2492642 N-(2-Amino-6-fluorophenyl)methanesulfonamide CAS No. 1511223-15-6

N-(2-Amino-6-fluorophenyl)methanesulfonamide

Cat. No.: B2492642
CAS No.: 1511223-15-6
M. Wt: 204.22
InChI Key: NYOOUOBNAOOQKS-UHFFFAOYSA-N
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Description

N-(2-Amino-6-fluorophenyl)methanesulfonamide is a chemical compound with the molecular formula C7H9FN2O2S and a molecular weight of 204.23 g/mol It is characterized by the presence of an amino group, a fluorine atom, and a methanesulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-6-fluorophenyl)methanesulfonamide typically involves the reaction of 2-amino-6-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-6-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield N-alkyl or N-acyl derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

N-(2-Amino-6-fluorophenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Amino-6-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The amino and fluorine groups can form hydrogen bonds and other interactions with biological molecules, influencing their function. The methanesulfonamide group can also participate in various biochemical pathways, affecting the overall activity of the compound .

Comparison with Similar Compounds

Similar Compounds

    N-(2-Fluorophenyl)methanesulfonamide: Similar structure but lacks the amino group.

    N-(2-Amino-5-fluorophenyl)methanesulfonamide: Similar structure with the amino group in a different position.

    N-(3-Amino-4-fluorophenyl)methanesulfonamide: Another positional isomer with different properties.

Uniqueness

N-(2-Amino-6-fluorophenyl)methanesulfonamide is unique due to the specific positioning of the amino and fluorine groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

N-(2-amino-6-fluorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O2S/c1-13(11,12)10-7-5(8)3-2-4-6(7)9/h2-4,10H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYOOUOBNAOOQKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC=C1F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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